While specific details regarding the synthesis of Blonanserin are limited within the provided articles, one paper mentions the preparation of a sustained-release tablet formulation. This formulation involves mixing slow-release particles composed of Blonanserin, Hydroxypropyl methylcellulose, Sodium carboxymethylcellulose, and lactose. [] The mass ratio of slow-release components to common components ranges from 75:25 to 80:20. []
Blonanserin functions as a potent and selective antagonist of dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. [, ] It exhibits a higher affinity for dopamine D2 receptors than serotonin 5-HT2A receptors. [] Blonanserin displays low affinity for 5-HT2C, adrenergic α1, Histamine H1, and muscarinic M1 receptors, but possesses relatively high affinity for 5-HT6 receptors. []
Blonanserin is primarily used in research investigating schizophrenia and its treatment. [] Studies using Positron Emission Tomography (PET) with [11C]-(+)-PHNO have demonstrated that Blonanserin occupies both dopamine D2 and D3 receptors in vivo. [] This finding supports the hypothesis that D3 receptor antagonism may contribute to the pharmacological effects of Blonanserin. []
Recent studies have explored the potential of Blonanserin as a seed compound for developing new therapies for glioblastoma, a highly malignant brain tumor. [] In vitro studies have shown that Blonanserin can inhibit the proliferation and migration of glioblastoma cells independent of D2 receptor antagonism. [] This effect was observed at concentrations close to its IC50 value, suggesting a potential for Blonanserin or its derivatives to be used in developing novel glioblastoma therapies. []
Blonanserin has been used in research investigating drug-drug interactions. Studies have found that co-administration of Blonanserin with drugs like Nimodipine, Felodipine, and Amlodipine can lead to an increase in the area under the blood concentration-time curve (AUC)(0–t), AUC(0–∞), and Cmax of Blonanserin. [] These findings highlight the importance of considering potential drug interactions when using Blonanserin. []
Future research should further investigate the specific role of D3 receptor antagonism in the therapeutic effects of Blonanserin, particularly in relation to its effects on cognitive function and negative symptoms in schizophrenia. [, ]
The potential of Blonanserin as a seed compound for glioblastoma therapies requires further exploration. [] Future research could focus on developing and testing Blonanserin derivatives with enhanced anti-proliferative and anti-migratory effects in glioblastoma cells.
The development of a transdermal Blonanserin patch offers new possibilities for schizophrenia treatment. [, , , ] Future research should focus on optimizing the transdermal formulation to ensure stable drug delivery, minimize side effects, and improve patient adherence to medication.
The anxiolytic and antidepressant potential of Blonanserin, observed in preclinical studies, warrants further investigation. [] Future research could explore the potential therapeutic benefits of Blonanserin in treating anxiety and depressive disorders, especially in cases resistant to standard treatments.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6